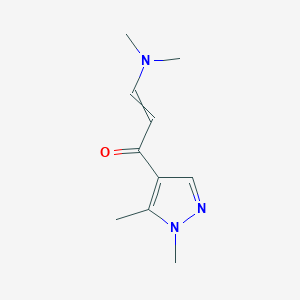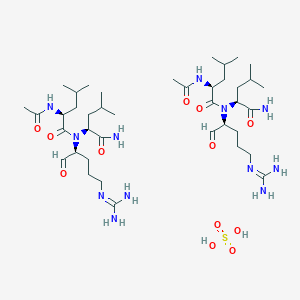
Leupeptinhemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Leupeptinhemisulfate is a peptide sulfate salt known for its role as a potent inhibitor of serine and cysteine proteinases. It is derived from the combination of leupeptin with 0.5 molar equivalents of sulfuric acid . This compound is widely used in biochemical research due to its ability to inhibit proteolysis by enzymes such as plasmin, trypsin, cathepsin B, and papain .
Méthodes De Préparation
Leupeptinhemisulfate can be synthesized through microbial fermentation, primarily using species of actinomycetes . The synthetic route involves the cultivation of these microorganisms, followed by extraction and purification of the compound. Industrial production methods typically involve large-scale fermentation processes, where the microorganisms are grown in controlled environments to maximize yield .
Analyse Des Réactions Chimiques
Leupeptinhemisulfate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding alcohols or amines under appropriate conditions.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Leupeptinhemisulfate has a wide range of scientific research applications:
Mécanisme D'action
Leupeptinhemisulfate exerts its effects by binding to the active sites of serine and cysteine proteases, thereby inhibiting their activity . This inhibition prevents the proteolytic cleavage of proteins, protecting them from degradation. The molecular targets of this compound include enzymes such as trypsin, plasmin, and cathepsin B . The pathways involved in its mechanism of action include the inhibition of protease-mediated signaling and the prevention of protein degradation .
Comparaison Avec Des Composés Similaires
Leupeptinhemisulfate is unique in its ability to inhibit a broad range of proteases with high specificity and low toxicity . Similar compounds include:
Pepstatin: Another protease inhibitor that specifically inhibits aspartic proteases.
Aprotinin: A serine protease inhibitor used to reduce bleeding during surgery.
E-64: A cysteine protease inhibitor with a different mechanism of action compared to this compound.
This compound stands out due to its broad-spectrum inhibition and its effectiveness in various biological and industrial applications .
Propriétés
Formule moléculaire |
C40H78N12O12S |
|---|---|
Poids moléculaire |
951.2 g/mol |
Nom IUPAC |
(2S)-2-acetamido-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid |
InChI |
InChI=1S/2C20H38N6O4.H2O4S/c2*1-12(2)9-16(25-14(5)28)19(30)26(17(18(21)29)10-13(3)4)15(11-27)7-6-8-24-20(22)23;1-5(2,3)4/h2*11-13,15-17H,6-10H2,1-5H3,(H2,21,29)(H,25,28)(H4,22,23,24);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1 |
Clé InChI |
HFKRKHUDDFQRJB-VFFZMTJFSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O |
SMILES canonique |
CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


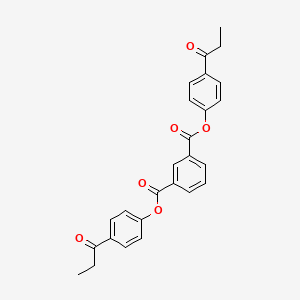
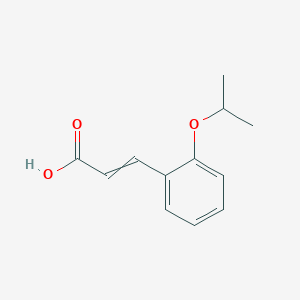

![2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-](/img/structure/B12463474.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 2-[(phenylcarbonyl)amino]benzoate](/img/structure/B12463481.png)
![N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12463487.png)
![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B12463488.png)
![2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12463514.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12463526.png)
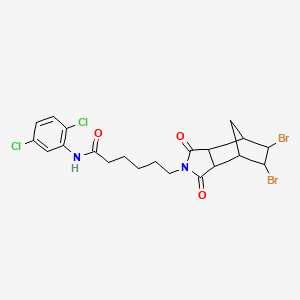
![(1S,4S,5R,9S,10R,13R)-14-(methoxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12463533.png)
![propyl 4-({[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463542.png)
![methyl N-{4-[(1,3-benzodioxol-5-ylmethyl)amino]-4-oxobutanoyl}leucinate](/img/structure/B12463544.png)
